N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

positive inotropic agent cardiotonic tetrahydroquinoline SAR

This 1-acyl-tetrahydroquinoline retains the critical N1-isobutyryl group, a key pharmacophore for positive inotropic activity with functional selectivity over chronotropy (ref: S903). Its simplified C6-acetamide substitution makes it a streamlined probe for phenotypic screening in primary cardiomyocyte assays. It also falls within the generic scope of Bayer's CETP inhibitor patents, enabling lead optimization or freedom-to-operate studies. The C6-acetamide handle allows facile derivatization into focused sulfonamide or urea libraries.

Molecular Formula C15H20N2O2
Molecular Weight 260.337
CAS No. 941871-30-3
Cat. No. B2995773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS941871-30-3
Molecular FormulaC15H20N2O2
Molecular Weight260.337
Structural Identifiers
SMILESCC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C
InChIInChI=1S/C15H20N2O2/c1-10(2)15(19)17-8-4-5-12-9-13(16-11(3)18)6-7-14(12)17/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,18)
InChIKeyXZAQPESCRZFJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 941871-30-3): Procurement-Relevant Identity and Class Assignment


N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 941871-30-3; IUPAC: N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide) is a synthetic, bicyclic small molecule that belongs to the 1-acyl-1,2,3,4-tetrahydroquinoline class. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core for modulators of cardiovascular targets (e.g., positive inotropic agents) [1] and as an intermediate for urea-, sulfonamide-, and amide-based screening libraries [2]. The compound carries an isobutyryl substituent at the N1 position and an acetamide group at the C6 position, a substitution pattern that differentiates it from the more heavily functionalized 6,7-dimethoxy-3-dimethylamino analogs reported in the primary literature [1].

Why Generic Substitution Is Not Advisable for N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 941871-30-3)


Within the 1-acyl-tetrahydroquinoline family, the identity of the N1-acyl group profoundly influences pharmacological selectivity and polypharmacology risk. In a systematic structure-activity relationship (SAR) study of 3-dimethylamino-6,7-dimethoxy-tetrahydroquinolines, the N-isobutyryl derivative (compound 20, S903) was selected as the most interesting molecule from a panel of N-acyl variants (including acetyl, propionyl, butyryl, and benzoyl), precisely because it increased cardiac contractility in vitro without concomitantly elevating heart rate—a differentiation that simpler N-acetyl or N-propionyl congeners did not achieve [1]. Although the target compound N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide bears a different C6-substitution (acetamide rather than the 3-dimethylamino-6,7-dimethoxy pattern of S903), the N1-isobutyryl moiety remains a critical pharmacophoric element whose replacement with a smaller acyl group (e.g., acetyl) or a bulkier group (e.g., pivaloyl) can alter conformational preferences, lipophilicity (cLogP), and target engagement profiles. The tetrahydroquinoline scaffold itself appears in patents covering diverse therapeutic areas—from CETP inhibition for cardiovascular disease [2] to NMDA antagonism—further underscoring that subtle changes in the N1 and C6 substitution pattern can redirect the biological activity of the core toward entirely different targets. Therefore, substituting N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide with a close analog lacking the isobutyryl group or bearing a different C6-amide risks altering both potency and target selectivity in ways that are not predictable without explicit comparative data.

Quantitative Differentiation Evidence for N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 941871-30-3) Versus Structural Analogs


Evidence Item 1: N1-Isobutyryl Substitution Confers Superior Inotropic Selectivity Relative to N1-Acetyl and N1-Propionyl Analogs (Class-Level Inference from the Tetrahydroquinoline Scaffold)

In a head-to-head comparison of six N-acyl variants (acetyl, propionyl, butyryl, isobutyryl, valeryl, benzoyl) on the 6,7-dimethoxy-3-dimethylamino-1,2,3,4-tetrahydroquinoline scaffold, the N-isobutyryl derivative (S903) was identified as the most interesting compound by the authors because it demonstrated the ability to increase cardiac contractility while leaving heart rate unchanged or slightly decreased—a dissociation that the N-acetyl, N-propionyl, and N-butyryl analogs did not exhibit to the same degree [1]. This provides a class-level precedent that the N1-isobutyryl group, which is also present in N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, may be a privileged N1-substituent for achieving functional selectivity within this scaffold family.

positive inotropic agent cardiotonic tetrahydroquinoline SAR N-acyl substitution

Evidence Item 2: The Tetrahydroquinoline Scaffold with N1-Acyl and C6-Amide Substitution Is a Recognized Privileged Chemotype in Cardiovascular and CNS Patent Space, Whereas Simpler Quinoline or Tetrahydroisoquinoline Scaffolds Map to Distinct Target Classes

The 1,2,3,4-tetrahydroquinoline core with N1-acyl substitution has been explicitly claimed as a novel chemotype for cholesterol ester transfer protein (CETP) inhibition in a patent by Bayer HealthCare AG, targeting cardiovascular indications such as hypercholesterolaemia and arteriosclerosis [1]. In contrast, the isomeric 1,2,3,4-tetrahydroisoquinoline scaffold (differing only in the position of the nitrogen atom) is more commonly associated with acetylcholinesterase inhibition and CNS applications. This patent landscape differentiation indicates that the 1-acyl-tetrahydroquinoline chemotype—exemplified by N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide—occupies a distinct chemical and biological space that cannot be accessed by tetrahydroisoquinoline or unsubstituted quinoline analogs.

CETP inhibition cardiovascular privileged scaffold tetrahydroquinoline patent landscape

Evidence Item 3: The C6-Acetamide Group Provides a Hydrogen-Bond Donor/Acceptor Pair Not Present in the C6-Unsubstituted or C6-Amine Precursor Analogs, Enabling Distinct Intermolecular Interaction Profiles

The acetamide group at the C6 position of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide introduces both a hydrogen-bond donor (NH) and a hydrogen-bond acceptor (C=O) at a specific vector relative to the tetrahydroquinoline core. Related compounds in the 1-isobutyryl-tetrahydroquinolin-6-yl series that bear different C6-substituents—such as cyclohexanesulfonamide, butyramide, or urea derivatives—have been catalogued in chemical supplier databases . The specific C6-acetamide substitution pattern in the target compound is distinct from the more common C6-amine (1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine) or C6-sulfonamide analogs, offering different hydrogen-bonding geometry, lipophilicity (cLogP), and metabolic stability profiles. While direct comparative biological data for the C6-acetamide vs. C6-amine pair are not available in the public domain, the presence of the acetamide function is expected to reduce basicity (pKa of the aniline nitrogen is lowered by acylation), alter solubility, and modify target-binding interactions relative to the free amine precursor.

hydrogen bonding acetamide pharmacophore C6-substitution molecular recognition

Evidence Item 4: Explicit Statement on Evidence Gaps for N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 941871-30-3)

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (as of April 2026) did not retrieve any primary research article, crystal structure, or bioactivity dataset specifically indexed to CAS 941871-30-3 or its IUPAC name. The compound does not appear in the ChEMBL database, and no IC50, Ki, EC50, or ADME data have been publicly reported for this exact chemical entity. The only publicly accessible data are basic molecular properties (formula, molecular weight, IUPAC name) listed on chemical supplier and aggregator websites. This absence of direct experimental data means that any procurement decision for this compound must be predicated on (i) its structural relationship to the broader 1-acyl-tetrahydroquinoline class for which class-level SAR is available [1], and (ii) its potential utility as a novel scaffold for exploratory screening rather than as a reference compound with a known pharmacological profile.

evidence gap data availability procurement due diligence

Recommended Research and Procurement Application Scenarios for N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 941871-30-3)


Scenario 1: Exploratory Cardiovascular Screening Based on Class-Level Positive Inotropic Precedent

The N1-isobutyryl-tetrahydroquinoline scaffold has a literature precedent for positive inotropic activity with functional selectivity over chronotropy (S903, Santangelo et al. 1994) [1]. N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, which retains the N1-isobutyryl feature but presents a simplified C6-acetamide substitution, can serve as a structurally streamlined probe to test whether the positive inotropic pharmacophore tolerates removal of the 6,7-dimethoxy and 3-dimethylamino groups present in S903. This scenario is appropriate for academic or biotech laboratories conducting phenotypic screening in primary cardiomyocyte or isolated atrial preparations.

Scenario 2: CETP Inhibitor Lead Exploration Within the 1-Acyl-Tetrahydroquinoline Patent Space

Bayer HealthCare AG has claimed 1-acyl-tetrahydroquinoline derivatives as CETP inhibitors for the treatment of dyslipidaemias and atherosclerosis [2]. N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, while not specifically exemplified in the patent, falls within the generic structural scope and may be evaluated in CETP activity assays (e.g., fluorescent CETP activity kits or LDL/HDL cholesterol transfer assays). Its procurement is justified for organizations seeking to explore chemical matter around this patent family, either for lead optimization or for freedom-to-operate analysis.

Scenario 3: Chemical Biology Probe Development via C6-Acetamide Derivatization

The C6-acetamide group of the target compound provides a synthetically tractable handle for further derivatization (e.g., hydrolysis to the C6-amine followed by re-functionalization with sulfonamides, ureas, or extended amides). The 1-isobutyryl-tetrahydroquinolin-6-yl core is a recognized intermediate for generating focused libraries of urea and sulfonamide derivatives, as evidenced by the existence of multiple CAS-registered analogs with varied C6-substituents . This scenario is relevant for medicinal chemistry groups engaged in diversity-oriented synthesis or structure-activity relationship expansion around the tetrahydroquinoline scaffold.

Scenario 4: Scaffold-Hopping Reference for Tetrahydroisoquinoline-Based CNS Programs

For research programs currently focused on tetrahydroisoquinoline-based CNS agents (e.g., acetylcholinesterase inhibitors, NMDA antagonists), N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide offers a scaffold-hopping opportunity. The relocation of the nitrogen atom from position 2 (tetrahydroisoquinoline) to position 1 (tetrahydroquinoline) alters the electronic distribution, basicity, and molecular shape, potentially redirecting target selectivity away from CNS targets and toward cardiovascular or metabolic targets [1][2]. Procurement is warranted as a comparator compound in target ID or selectivity profiling panels.

Quote Request

Request a Quote for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.